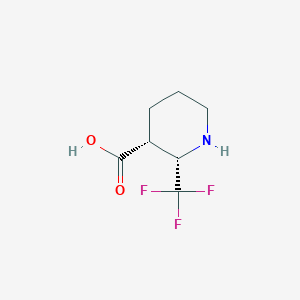

(2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid and related derivatives involves several key steps, including ring expansion, diastereoselective nucleophilic substitution, and stereoselective rearrangement. For example, 3-substituted 2-(trifluoromethyl)piperidines can be synthesized by ring expansion of (trifluoromethyl)prolinols, obtained from L-proline through an aziridinium intermediate. This process is regio- and diastereoselective, highlighting the method's precision in achieving the desired stereochemistry (Rioton et al., 2015).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid, has been extensively studied through various spectroscopic methods and computational studies. For instance, the structural and spectroscopic analysis of diastereomeric complexes of piperidine-3-carboxylic acid with tartaric acid revealed insights into the absolute configuration of the C(3) atom in these compounds, which is crucial for understanding the stereochemistry and molecular interactions of such derivatives (Bartoszak-Adamska et al., 2011).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The reactivity pattern includes nucleophilic substitution reactions, where 2-methoxy- and 2-acyloxypiperidines can undergo efficient and selective transformations under the influence of metal triflates, leading to the formation of various substituted piperidines with specific stereochemistry (Okitsu et al., 2001).

科学的研究の応用

Cancer Treatment Research

(2S,3R)-2-(Trifluoromethyl)piperidine-3-carboxylic acid has been studied for its potential use in cancer treatment. One compound, incorporating a variation of this molecule, has shown properties that inhibit Aurora A, a protein kinase involved in cancer cell proliferation. Such compounds could be beneficial in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Structural and Spectroscopic Studies

The compound has been the subject of structural and spectroscopic studies. For example, research involving diastereomeric complexes with tartaric acid provided insights into its structural properties, which is essential for understanding its interactions in biological systems (E. Bartoszak-Adamska et al., 2011).

Synthesis Techniques

Significant work has been done on the enantioselective synthesis of this compound, which is crucial for producing specific forms of the molecule that have desired biological activities. Such synthesis techniques are integral to pharmaceutical research and development (N. Garrido et al., 2011).

Inhibition of Matrix Metalloproteinases

Studies have also investigated the use of this compound in the inhibition of matrix metalloproteinases, enzymes that play a role in tissue remodeling and in the progression of various diseases including cancer (S. Pikul et al., 2001).

Glycosidase Inhibitory Activity

Research has explored its role as a specific inhibitor in glycosidase inhibitory activity, which has implications in the treatment of disorders like diabetes (V. U. Pawar et al., 2010).

Antimetastatic Activity

Its derivatives have been studied for antimetastatic activity, suggesting potential in cancer treatment (Y. Nishimura et al., 1997).

特性

IUPAC Name |

(2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTBXNNDKSJVTA-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)

![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)

![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)

![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)

![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)

![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)

![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)